3-Hydroxytetradecanoic acid

Beschreibung

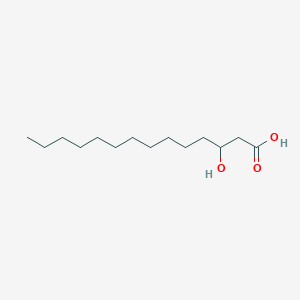

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

3-hydroxytetradecanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H28O3/c1-2-3-4-5-6-7-8-9-10-11-13(15)12-14(16)17/h13,15H,2-12H2,1H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATRNZOYKSNPPBF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCC(CC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H28O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20941380 | |

| Record name | 3-Hydroxytetradecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20941380 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1961-72-4 | |

| Record name | (±)-3-Hydroxytetradecanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1961-72-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | beta-Hydroxymyristic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001961724 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Hydroxytetradecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20941380 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-HYDROXYMYRISTIC ACID, (±)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FL8S7F2JJQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Biological Significance and Occurrence of 3 Hydroxytetradecanoic Acid

Contextualization within Fatty Acid Metabolism and Lipid Biochemistry

3-Hydroxytetradecanoic acid, also known as 3-hydroxymyristic acid, is a 14-carbon chain 3-hydroxy fatty acid. nih.gov It is classified as a long-chain fatty acid, which are fatty acids with an aliphatic tail containing between 13 and 21 carbon atoms. drugbank.com In the realm of lipid biochemistry, it is an intermediate in fatty acid biosynthesis. nih.gov Specifically, the (R)-enantiomer of this compound is produced from 3-oxo-tetradecanoic acid through the action of the enzyme 3-oxoacyl-[acyl-carrier-protein] reductase, a component of the fatty acid synthase complex.

This compound plays a significant role as a bacterial metabolite. nih.govebi.ac.uk It is a crucial structural component of lipid A, the hydrophobic anchor of lipopolysaccharides (LPS) that form the outer membrane of most Gram-negative bacteria. mdpi.comglpbio.comlipidmaps.org The lipid A portion of LPS is responsible for the endotoxic activity of these bacteria and is a key determinant in the activation of the host's innate immune response. glpbio.comlipidmaps.org The structure of lipid A, including the chain length of its constituent 3-hydroxy fatty acids, can vary among different bacterial species. mdpi.com For instance, in many members of the Enterobacteriaceae family, such as Escherichia coli, the lipid A backbone is acylated with four molecules of 3-hydroxymyristic acid. mdpi.comglpbio.com

Endogenous Presence and Distribution in Mammalian and Microbial Systems

This compound is recognized as a human metabolite. nih.govebi.ac.uk Fatty acids are primarily synthesized in the liver and adipose tissue, as well as in the mammary glands during lactation. While it is an intermediate in fatty acid biosynthesis, its presence has been noted in various human biofluids. For example, it has been detected in feces, which may be linked to the metabolic activity of gut microbiota. Additionally, studies have identified 3-hydroxy fatty acids, including those with a 14-carbon chain, in other mammalian contexts, sometimes associated with specific physiological or pathological states. Metabolomic analyses have shown the presence of hydroxy fatty acids in various mammalian biofluids and tissues. acu.edu.au For instance, the accumulation of certain hydroxy fatty acids has been observed in cell culture studies, sometimes as a result of experimental conditions like the use of trypsin for cell harvesting. nih.gov

Table 1: Detection of this compound in Mammalian Biofluids

| Biofluid | Detection Status | Age Group | Sex | Reference |

|---|---|---|---|---|

| Feces | Detected but not Quantified | Adult (>18 years old) | Both |

The most prominent role of this compound in the microbial world is as a fundamental building block of lipid A in Gram-negative bacteria. lipidmaps.orgtandfonline.com In many species, the (R)-3-hydroxytetradecanoic acid is the primary fatty acid constituent of lipid A. glpbio.com For example, in Escherichia coli, four molecules of 3-hydroxymyristic acid are directly linked to the glucosamine (B1671600) disaccharide backbone of lipid A. mdpi.com This fatty acid is so characteristic of endotoxins that its quantification is used as a chemical marker for the presence of Gram-negative bacteria in various samples, including compost and dust. tandfonline.comebi.ac.uk

Beyond its role in endotoxins, this compound is also a precursor for other bacterial metabolites, such as rhamnolipids. nih.govbiorxiv.org Rhamnolipids are biosurfactants produced by bacteria like Pseudomonas and Burkholderia. nih.govbiorxiv.orgresearchgate.net These molecules are formed from L-rhamnose and a 3-(3-hydroxyalkanoyloxy)alkanoic acid (HAA) precursor, which itself is a dimer of two (R)-3-hydroxyalkanoic acid molecules. nih.govbiorxiv.org While some bacteria like Pseudomonas aeruginosa primarily use 3-hydroxydecanoic acid for HAA synthesis, others, such as the phytopathogenic bacterium Burkholderia glumae, mainly produce HAAs containing this compound tails. nih.govbiorxiv.org Furthermore, some lactic acid bacteria, like Lactobacillus plantarum, have been found to produce this compound, which exhibits antifungal properties. researchgate.net

Table 2: Occurrence of this compound in Bacterial Systems

| Bacterial Group/Species | Cellular Component/Metabolite | Function/Significance | References |

|---|---|---|---|

| Gram-negative bacteria (e.g., Escherichia coli, Haemophilus spp., Actinobacillus spp.) | Lipid A of Lipopolysaccharide (LPS) | Structural component of the outer membrane; endotoxin (B1171834) activity | mdpi.comglpbio.comlipidmaps.org |

| Burkholderia glumae | Precursor for 3-(3-hydroxyalkanoyloxy)alkanoic acids (HAAs) and Rhamnolipids | Biosurfactant production | nih.govbiorxiv.org |

| Lactobacillus plantarum MiLAB 14 | Extracellular metabolite | Antifungal activity | researchgate.net |

The presence of this compound is not limited to mammals and bacteria. It has been reported in a variety of other organisms. nih.gov For instance, it is found in certain plants like Hypericum perforatum (St. John's Wort). nih.gov It has also been identified in the fruit fly, Drosophila melanogaster. nih.gov In the context of microorganisms, cyanobacteria are known to produce a range of fatty acids, and while specific data on this compound is less detailed, these organisms possess diverse fatty acid metabolic pathways. nih.govresearchgate.net Some sources also mention its natural occurrence in butter and milk fat. medchemexpress.com

Biosynthesis and Metabolism of 3 Hydroxytetradecanoic Acid

Endogenous Biosynthetic Routes

The endogenous production of 3-hydroxytetradecanoic acid is a critical process, particularly in the formation of lipid A in Gram-negative bacteria and as an intermediate in fatty acid metabolism in various organisms.

In bacteria, the biosynthesis of this compound is a key step in the formation of lipid A, a major component of the outer membrane of Gram-negative bacteria. The enzyme UDP-N-acetylglucosamine acyltransferase (LpxA) initiates this pathway by transferring a hydroxymyristoyl group from an acyl carrier protein (ACP) to UDP-N-acetylglucosamine. smolecule.com

In humans, this compound is an intermediate in fatty acid biosynthesis, which primarily occurs in the liver and adipose tissue. hmdb.ca The synthesis involves the fatty acid synthase complex, where 3-oxo-tetradecanoic acid is converted to (R)-3-hydroxytetradecanoic acid by the enzyme 3-oxoacyl-[acyl-carrier-protein] reductase. hmdb.ca

| Enzyme | Precursor Substrate(s) | Product | Organism/System |

| UDP-N-acetylglucosamine acyltransferase (LpxA) | (S)-3-hydroxymyristoyl-ACP, UDP-N-acetylglucosamine | UDP-3-O-[(S)-3-hydroxymyristoyl]-GlcNAc | Prokaryotic Systems (Lipid A biosynthesis) smolecule.com |

| 3-oxoacyl-[acyl-carrier-protein] reductase | 3-Oxo-tetradecanoic acid, NADPH | (R)-3-Hydroxytetradecanoic acid, NADP+ | Human Fatty Acid Biosynthesis hmdb.ca |

| 2-alkyl-3-oxoalkanoate reductase (OleD) | 2-alkyl-3-oxoalkanoic acids, NADPH | 2-alkyl-3-hydroxyalkanoic acids, NADP+ | Stenotrophomonas maltophilia (Olefin biosynthesis) nih.govuniprot.org |

The biosynthesis of this compound is highly stereospecific, resulting in different isomers depending on the metabolic pathway.

(R)-3-Hydroxytetradecanoic Acid : This enantiomer is an intermediate in the fatty acid biosynthesis pathway in humans and other mammals. hmdb.canih.govebi.ac.uk It is also the naturally occurring isomer found in the lipid A of many Gram-negative bacteria. researchgate.net

(S)-3-Hydroxytetradecanoic Acid : This isomer is selectively incorporated into the lipid A of some bacteria through the action of specific acyltransferases like LpxA, which utilizes (S)-3-hydroxymyristoyl-ACP. smolecule.com The stereochemistry at the 3-position is crucial, as it influences the structure and function of the bacterial outer membrane. smolecule.com For instance, the presence of the (S)-isomer in lipid A can affect interactions with antimicrobial peptides. smolecule.com Lipases have been used for the enzymatic preparation of (S)-3-hydroxytetradecanoic acid from a racemic mixture. capes.gov.br

| Enantiomer | Biosynthetic Pathway | Key Enzyme(s) | Significance |

| (R)-3-Hydroxytetradecanoic acid | Fatty Acid Biosynthesis, Lipid A Biosynthesis | 3-oxoacyl-[acyl-carrier-protein] reductase | Common intermediate in human metabolism and a component of bacterial lipid A. hmdb.canih.govebi.ac.ukresearchgate.net |

| (S)-3-Hydroxytetradecanoic acid | Lipid A Biosynthesis (in some bacteria) | UDP-N-acetylglucosamine acyltransferase (LpxA) | Contributes to the structural diversity and function of the bacterial outer membrane. smolecule.com |

Enzymatic Mechanisms and Precursor Substrates

Role as an Intermediate in Fatty Acid Elongation

This compound serves as an intermediate in the fatty acid elongation cycle. nih.gov In this process, which occurs in both prokaryotic and eukaryotic cells, a two-carbon unit is added to a growing fatty acid chain. The cycle involves a series of four reactions: condensation, reduction, dehydration, and a second reduction. 3-Hydroxytetradecanoyl-ACP is formed during the first reduction step and is then dehydrated to form a double bond. In plants, the mitochondrial fatty acid synthase (mtFAS) system is involved in producing fatty acids, and mutants in this system show reduced levels of this compound. oup.com

Degradation and Turnover Pathways

The primary degradation pathway for this compound is through β-oxidation. In this process, the fatty acid is broken down to produce acetyl-CoA. In yeast, the degradation of saturated fatty acids involves enzymes such as acyl-CoA oxidase, 2-enoyl-CoA hydratase, D-specific 3-hydroxyacyl-CoA dehydrogenase, and 3-ketoacyl-CoA thiolase. researchgate.net In Pseudomonas putida, several genes encoding enzymes for fatty acid degradation have been identified, including 3-hydroxyacyl-CoA dehydrogenase. nih.gov The degradation of unsaturated fatty acids can also generate this compound as an intermediate. nih.gov

Functional Roles and Molecular Mechanisms of 3 Hydroxytetradecanoic Acid

Role in Lipid A Structure and Function

Incorporation into Lipopolysaccharides of Gram-Negative Bacteria

3-Hydroxytetradecanoic acid, particularly its (R)-enantiomer, is a fundamental constituent of the lipid A moiety of lipopolysaccharides (LPS), which are major components of the outer membrane of most Gram-negative bacteria. scbt.comhmdb.calipidmaps.orgglpbio.com Lipid A serves as the hydrophobic anchor of LPS, embedding the entire molecule into the bacterial outer membrane. nih.gov The structure of lipid A is typically a phosphorylated glucosamine (B1671600) disaccharide decorated with multiple fatty acid chains.

In many species of Gram-negative bacteria, such as Escherichia coli and Salmonella, this compound is a primary fatty acid directly linked to the glucosamine backbone through both amide and ester linkages. pnas.org These 3-hydroxy fatty acids can be further acylated with other, non-hydroxylated fatty acids, creating a complex and highly hydrophobic structure. pnas.orgacs.org For instance, in Salmonella lipid A, the hydroxyl group of the N-linked this compound is often esterified with another fatty acid. pnas.org The specific arrangement and number of these fatty acid chains can vary between different bacterial species, contributing to the structural diversity of lipid A. acs.org While prevalent in many bacteria, it is notably absent in the lipid A of some species like Helicobacter pylori. nih.gov

Table 1: Presence of this compound in the Lipid A of Various Gram-Negative Bacteria

| Bacterial Genus/Species | Presence of this compound in Lipid A | Reference(s) |

| Escherichia | Present | glpbio.com |

| Salmonella | Present | pnas.org |

| Haemophilus | Present | glpbio.com |

| Actinobacillus | Present | glpbio.com |

| Campylobacter | Present | glpbio.com |

| Bacteroides | Present (minor component in B. fragilis) | asm.org |

| Burkholderia pseudomallei | Present | nih.gov |

| Fusobacterium nucleatum | Present | asm.org |

| Helicobacter pylori | Absent | nih.gov |

| Rhodobacter sphaeroides | Absent (contains 3-hydroxydecanoic acid instead) | researchgate.net |

Implications for Bacterial Cell Wall Integrity and Virulence

The incorporation of this compound into lipid A is critical for maintaining the structural integrity and function of the Gram-negative bacterial outer membrane. nih.gov This membrane acts as a selective barrier, protecting the bacterium from harsh environmental conditions and certain antibiotics. The dense, hydrophobic region created by the fatty acyl chains of lipid A, including this compound, is essential for the stability of this protective layer.

Beyond its structural role, this compound is implicated in bacterial virulence. The lipid A portion of LPS is the principal endotoxic component, responsible for the potent inflammatory responses seen during Gram-negative bacterial infections. nih.gov The specific structure of lipid A, including its fatty acid composition, dictates the magnitude of this endotoxic activity. In the plant pathogen Ralstonia solanacearum, a derivative of this compound, methyl 3-hydroxymyristate, functions as a quorum-sensing signal molecule that regulates the expression of virulence factors. medchemexpress.com Studies on Burkholderia pseudomallei, the causative agent of melioidosis, have also highlighted the presence of this compound in its exolipids, distinguishing it from the less pathogenic Burkholderia thailandensis. nih.gov

Immune System Modulation and Inflammatory Processes

Engagement with Pattern Recognition Receptors (e.g., Toll-like Receptors)

The immune-modulating effects of this compound are mediated through its central role in the structure of lipid A, which is a classic pathogen-associated molecular pattern (PAMP). drugbank.com Lipid A is recognized by the host's innate immune system through a specific pattern recognition receptor (PRR), Toll-like receptor 4 (TLR4), in complex with its co-receptor MD-2. lipidmaps.orgglpbio.comdrugbank.comuniprot.org

The binding of lipid A to the TLR4-MD-2 complex on the surface of immune cells, such as macrophages and dendritic cells, is the initial event that triggers an inflammatory response to Gram-negative bacterial infection. drugbank.comuniprot.org The acyl chains of lipid A, including this compound, insert into a hydrophobic pocket within the MD-2 protein, inducing a conformational change in the TLR4-MD-2 complex. This change facilitates the dimerization of the receptor, a critical step for initiating downstream signaling. drugbank.com The precise structure of lipid A, including the length and number of its acyl chains, significantly influences the binding affinity and subsequent activation of TLR4. researchgate.net

Intracellular Signaling Cascades and Transcriptional Regulation (e.g., NF-κB Activation)

Upon activation, the TLR4 receptor complex recruits intracellular adaptor proteins to initiate a cascade of signaling events. drugbank.com The primary signaling pathway engaged is the MyD88-dependent pathway. This involves the recruitment of adaptor proteins like MyD88 (Myeloid differentiation primary response 88) and TIRAP (TIR domain-containing adapter protein) to the intracellular domain of TLR4. drugbank.comuniprot.org

This recruitment leads to the activation of downstream kinases, including IRAKs (IL-1 receptor-associated kinases) and TRAF6 (TNF receptor-associated factor 6). drugbank.com The activated TRAF6 ultimately leads to the activation of the IKK (IκB kinase) complex. IKK then phosphorylates the inhibitory protein IκBα, targeting it for degradation. nih.gov The degradation of IκBα releases the transcription factor NF-κB (nuclear factor-kappa B), allowing it to translocate from the cytoplasm to the nucleus. drugbank.comnih.gov In the nucleus, NF-κB binds to specific DNA sequences in the promoter regions of target genes, driving the transcription of a wide array of pro-inflammatory mediators. researchgate.net

Regulation of Cytokine Secretion and Inflammasome Activation (e.g., NLRP3 Inflammasome)

The NF-κB-mediated transcriptional program initiated by TLR4 activation results in the synthesis and secretion of numerous pro-inflammatory cytokines and chemokines, such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β). drugbank.comresearchgate.net These molecules are crucial for orchestrating the innate immune response, recruiting other immune cells to the site of infection, and eliminating the invading pathogen.

Furthermore, signaling through TLR4 can prime and activate the NLRP3 inflammasome, a multi-protein complex in the cytoplasm of immune cells. drugbank.comuniprot.org The activation of the NLRP3 inflammasome is a critical step for the maturation of the pro-inflammatory cytokines IL-1β and IL-18. biorxiv.org The inflammasome complex assembles and activates caspase-1, which then cleaves the precursor forms (pro-IL-1β and pro-IL-18) into their biologically active forms for secretion. biorxiv.org While saturated fatty acids, in general, can promote NLRP3 inflammasome activation, the specific role of this compound in this context is primarily through its function as a key component of the TLR4-activating ligand, lipid A. drugbank.comnih.gov

Table 2: Key Molecules in the this compound-Mediated Inflammatory Pathway

| Molecule | Type | Role in Pathway | Reference(s) |

| This compound | Fatty Acid | Structural component of Lipid A, the primary ligand for TLR4. | lipidmaps.orgglpbio.com |

| Lipopolysaccharide (LPS) | Glycolipid | PAMP containing Lipid A that is recognized by the immune system. | nih.gov |

| Toll-like Receptor 4 (TLR4) | Pattern Recognition Receptor | Binds to LPS/Lipid A, initiating the immune response. | drugbank.comuniprot.org |

| MyD88 | Adaptor Protein | Recruited to TLR4 to propagate the downstream signal. | drugbank.comuniprot.org |

| NF-κB | Transcription Factor | Activated by the TLR4 signaling cascade; translocates to the nucleus to induce pro-inflammatory gene expression. | drugbank.comnih.gov |

| TNF-α, IL-6 | Pro-inflammatory Cytokines | Products of NF-κB activation; mediate inflammation. | drugbank.comresearchgate.net |

| NLRP3 Inflammasome | Protein Complex | Activated by TLR4 signaling; processes pro-inflammatory cytokines like IL-1β. | drugbank.comuniprot.orgbiorxiv.org |

| Caspase-1 | Protease | Activated by the inflammasome; cleaves pro-IL-1β and pro-IL-18. | biorxiv.org |

| IL-1β, IL-18 | Pro-inflammatory Cytokines | Matured by Caspase-1; potent mediators of inflammation. | biorxiv.org |

Antimicrobial Activities

This compound, particularly the 3-(R)-hydroxy stereoisomer, exhibits notable antifungal properties. This compound has been identified as one of several antifungal 3-hydroxy fatty acids produced by the lactic acid bacterium Lactobacillus plantarum MiLAB 14. nih.govasm.orgnih.govslu.se Research has demonstrated its efficacy against a range of molds and yeasts, with minimum inhibitory concentrations (MICs) for racemic mixtures generally falling between 10 and 100 µg/ml. nih.govnih.gov

The antifungal spectrum includes various fungal species, with yeasts appearing to be more sensitive than filamentous fungi. nih.gov Among molds, Penicillium roqueforti has been shown to be particularly susceptible. nih.govslu.se The production of these antifungal fatty acids by L. plantarum correlates with the bacterial growth phase. nih.govnih.gov

The proposed mechanisms for the antifungal action of hydroxy fatty acids are twofold. One suggested mechanism is a detergent-like effect on the fungal cell membrane, disrupting its structural integrity. asm.org Another potential mode of action involves the inhibition of the enzyme N-myristoyltransferase (NMT). nih.govtandfonline.com NMT is crucial for myristoylation, a process vital for membrane targeting and the function of various proteins involved in signal transduction pathways. nih.gov By acting as an analogue, this compound can interfere with this process, leading to the disruption of protein function and subsequent inhibition of fungal growth. nih.gov

Table 1: Antifungal Activity of 3-Hydroxy Fatty Acids (including this compound) Against Various Fungi Data sourced from studies on antifungal compounds from Lactobacillus plantarum MiLAB 14.

| Target Organism | Type | Minimum Inhibitory Concentration (MIC) (µg/ml) |

| Aspergillus fumigatus | Mold | 50 |

| Aspergillus nidulans | Mold | 100 |

| Fusarium sporotrichioides | Mold | >100 |

| Mucor hiemalis | Mold | 50 |

| Penicillium roqueforti | Mold | 10-50 |

| Debaryomyces hansenii | Yeast | 25 |

| Kluyveromyces marxianus | Yeast | 10 |

| Pichia anomala | Yeast | 25-50 |

| Rhodotorula mucilaginosa | Yeast | 10 |

| Saccharomyces cerevisiae | Yeast | 10-25 |

| Zygosaccharomyces bailii | Yeast | 10 |

| Zygosaccharomyces rouxii | Yeast | 25 |

Source: Adapted from Sjögren et al., 2003. nih.gov

Antibacterial Effects and Mechanisms

This compound plays a dual role in its interaction with bacteria. On one hand, it is an essential structural component of the outer membrane of virtually all Gram-negative bacteria. smolecule.com Specifically, its (R)-3-hydroxy stereoisomer is a primary constituent of lipid A, the anchor of lipopolysaccharide (LPS). smolecule.combibliotekanauki.pl This role is critical for the structural integrity of the bacterial membrane, contributing to bacterial survival and virulence. smolecule.com Consequently, the biosynthetic pathway of this fatty acid, particularly the enzyme LpxC (UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine deacetylase), has become a key target for the development of novel antibiotics against Gram-negative pathogens. smolecule.comnih.gov

On the other hand, when present as a free fatty acid, it can exhibit antibacterial properties. It has been shown to inhibit the growth of Gram-negative bacteria such as Escherichia coli and Clostridium perfringens. cymitquimica.com The proposed mechanism for this inhibitory action involves the binding and inhibition of lipase, an enzyme that hydrolyzes triglycerides. cymitquimica.com This inhibition prevents the release of fatty acids from cells, ultimately leading to cell death. cymitquimica.com Furthermore, studies have shown that this compound can counteract the inhibition of mitochondrial membrane potential caused by bacterial strains like Listeria monocytogenes and Escherichia coli, suggesting a role in modulating host-pathogen interactions at a cellular level. smolecule.combiosynth.com

Other Bioregulatory Functions

This compound is involved in the modulation of metal ion homeostasis, particularly iron transport, through its incorporation into siderophores. Siderophores are small, high-affinity iron-chelating compounds secreted by microorganisms to scavenge for iron. Research has identified (R)-3-hydroxytetradecanoic acid as a key structural component of novel diazeniumdiolate-containing siderophores, such as megapolibactins and plantaribactin. nih.govresearchgate.net

These siderophores are produced by diverse plant-associated bacteria, including Paraburkholderia megapolitana and Burkholderia plantarii. nih.gov The fatty acid is incorporated into the peptide structure of these molecules, which then bind to iron in the environment. nih.govresearchgate.net The iron-siderophore complex is subsequently transported into the bacterial cell via specific outer membrane receptors. drugbank.comdrugbank.com For instance, the ferrichrome outer membrane transporter (FhuA) in E. coli, which facilitates the uptake of ferrichrome-iron, is known to bind ligands that include this compound as part of their structure. drugbank.comdrugbank.comox.ac.uk This highlights the compound's integral role in the sophisticated mechanisms bacteria employ for iron acquisition.

This compound (3-HTA) significantly impacts mitochondrial function, an effect that has been extensively studied in the context of metabolic disorders like long-chain 3-hydroxy-acyl-CoA dehydrogenase (LCHAD) and mitochondrial trifunctional protein (MTP) deficiencies, where it accumulates to pathological levels. nih.govcore.ac.ukau.dknih.gov This accumulation disrupts mitochondrial bioenergetics and induces the mitochondrial permeability transition (MPT), a critical event in cell life and death pathways. nih.govcore.ac.uknih.gov The MPT involves the opening of a high-conductance channel in the inner mitochondrial membrane, known as the permeability transition pore (PTP). nih.govnih.govscientificarchives.com

In isolated mitochondria from the brain, liver, and heart, 3-HTA has been shown to induce a cascade of detrimental effects. nih.govcore.ac.uknih.gov It decreases the mitochondrial membrane potential, reduces the pool of NAD(P)H, and lowers the capacity of mitochondria to retain calcium (Ca2+). nih.govcore.ac.ukau.dknih.gov It also leads to a reduction in ATP content, induces mitochondrial swelling, and promotes the release of cytochrome c, a key step in initiating apoptosis. nih.govau.dknih.gov These effects are dependent on the presence of Ca2+ and can be prevented by inhibitors of the MPT, such as cyclosporin (B1163) A and ADP, as well as by ruthenium red, which blocks mitochondrial Ca2+ uptake. nih.govcore.ac.ukau.dknih.gov This body of evidence strongly indicates that 3-HTA triggers a Ca2+-dependent opening of the PTP, which is considered a primary mechanism contributing to the neurological, hepatic, and cardiac pathologies observed in patients with LCHAD and MTP deficiencies. nih.govcore.ac.uknih.gov

Table 2: Effects of this compound (3-HTA) on Mitochondrial Parameters

| Parameter | Observed Effect | Implication |

| Mitochondrial Membrane Potential | Decrease nih.govcore.ac.uknih.gov | Loss of proton gradient, impaired ATP synthesis |

| NAD(P)H Levels | Decrease nih.govcore.ac.ukau.dk | Impaired electron transport chain function |

| Ca2+ Retention Capacity | Decrease nih.govcore.ac.ukau.dknih.gov | Increased susceptibility to Ca2+ overload |

| ATP Content/Production | Decrease nih.govau.dknih.gov | Cellular energy crisis |

| Mitochondrial Swelling | Induction nih.govcore.ac.ukau.dknih.gov | Indication of PTP opening, outer membrane rupture |

| Cytochrome c Release | Induction nih.govau.dk | Initiation of apoptotic cascade |

| H₂O₂ Production | Increase nih.govau.dk | Oxidative stress |

Source: Compiled from studies on LCHAD and MTP deficiencies. nih.govcore.ac.ukau.dknih.gov

Interactions with Plant Symbiotic Systems

This compound plays distinct and structure-dependent roles in interactions between microbes and plants. In the symbiotic relationship between nitrogen-fixing bacteria and leguminous plants, it is a fundamental component of the bacterial cell surface. It is found in the lipid A moiety of lipopolysaccharides (LPS) in bacteria from the order Rhizobiales, such as Bradyrhizobium strains. bibliotekanauki.pl The specific structure of LPS is known to be crucial for the successful establishment of symbiosis with the host plant. bibliotekanauki.pl

Conversely, in the context of arbuscular mycorrhizal fungi (AMF), the effect of this compound is markedly different. While certain other hydroxy fatty acids, such as 2-hydroxytetradecanoic acid, have been found to stimulate hyphal elongation and branching in the AMF species Gigaspora gigantea, this compound did not produce a similar stimulatory effect. royalsocietypublishing.orgoup.comresearchgate.net In fact, some research indicates it may inhibit hyphal growth. royalsocietypublishing.orgresearchgate.net This suggests that AMF possess highly specific recognition systems for these signaling molecules, where the precise position of the hydroxyl group on the fatty acid chain is critical for determining the biological response. oup.comresearchgate.net

Pathophysiological Implications and Clinical Significance

Role in Inherited Disorders of Fatty Acid Oxidation

Inherited disorders of fatty acid oxidation (FAO) are a group of genetic conditions that impair the body's ability to break down fatty acids to produce energy. 3-Hydroxytetradecanoic acid plays a significant role in the pathophysiology of two such disorders: Long-Chain 3-Hydroxyacyl-CoA Dehydrogenase (LCHAD) deficiency and Mitochondrial Trifunctional Protein (MTP) deficiency. informnetwork.orggpnotebook.com

Long-Chain 3-Hydroxyacyl-CoA Dehydrogenase (LCHAD) Deficiency

LCHAD deficiency is an autosomal recessive disorder caused by mutations in the HADHA gene, which codes for the alpha-subunit of the mitochondrial trifunctional protein. frontiersin.orgnih.gov This subunit contains the long-chain 3-hydroxyacyl-CoA dehydrogenase activity. A common mutation, c.1528G>C, is frequently associated with isolated LCHAD deficiency. frontiersin.orgnih.gov The deficiency of this enzyme leads to the inability to catalyze the third step of long-chain fatty acid β-oxidation, resulting in the accumulation of long-chain 3-hydroxyacyl-CoAs and their corresponding free fatty acids, including this compound. gpnotebook.comscielo.br

The accumulation of these metabolites is believed to be toxic. gpnotebook.com Patients with LCHAD deficiency often present with hypoketotic hypoglycemia, liver dysfunction, cardiomyopathy, skeletal myopathy, and retinopathy. informnetwork.orggpnotebook.com The severity of clinical manifestations in LCHAD deficiency suggests a high level of toxicity associated with the accumulating long-chain 3-hydroxy fatty acids. gpnotebook.com

Mitochondrial Trifunctional Protein (MTP) Deficiency

MTP deficiency is a broader disorder that results from mutations in either the HADHA or HADHB gene, affecting all three enzymatic activities of the MTP complex. informnetwork.orginformnetwork.org This complex is a hetero-octamer composed of four alpha and four beta subunits. wiley.com MTP deficiency leads to a more generalized impairment of long-chain fatty acid oxidation and the accumulation of a similar profile of toxic metabolites as seen in LCHAD deficiency, including this compound. gpnotebook.comnih.gov

The clinical presentation of MTP deficiency can be more severe than isolated LCHAD deficiency, often with an earlier onset. frontiersin.org Symptoms can include severe cardiomyopathy, peripheral neuropathy, and rhabdomyolysis. frontiersin.orgnih.gov

Accumulation of Related Hydroxy Fatty Acids

In both LCHAD and MTP deficiencies, it is not only this compound that accumulates but a range of long-chain 3-hydroxy fatty acids (LCHFA). nih.gov The primary accumulating metabolites are long-chain 3-hydroxylated fatty acids. gpnotebook.com Studies have specifically investigated the effects of 3-hydroxydodecanoic acid, this compound, and 3-hydroxypalmitic acid. nih.govnih.gov The accumulation of these fatty acids disrupts mitochondrial function by acting as uncouplers of oxidative phosphorylation and metabolic inhibitors. nih.govresearchgate.netnih.gov This disruption of mitochondrial energy homeostasis is a key pathomechanism contributing to the cellular damage and clinical symptoms seen in these disorders. researchgate.netnih.gov

Table 1: Effects of Accumulated Hydroxy Fatty Acids on Mitochondrial Function

| Fatty Acid | Effect on Mitochondrial Respiration | Other Observed Effects | Reference |

|---|---|---|---|

| This compound | Increases resting (state 4) respiration, Decreases ADP-stimulated (state 3) respiration | Diminishes mitochondrial membrane potential and NAD(P)H content, Induces mitochondrial permeability transition | nih.govresearchgate.netnih.gov |

| 3-Hydroxypalmitic acid | Increases resting (state 4) respiration, Decreases ADP-stimulated (state 3) respiration | Diminishes mitochondrial membrane potential and NAD(P)H content, Induces mitochondrial permeability transition | researchgate.netnih.gov |

| 3-Hydroxydodecanoic acid | Increases resting (state 4) respiration | Induces oxidative stress | nih.govnih.gov |

Contribution to Neurological Manifestations

The neurological complications in LCHAD and MTP deficiencies are significant and are thought to be directly related to the neurotoxic effects of accumulating 3-hydroxy fatty acids, including this compound. nih.govau.dk Patients can present with lethargy, convulsions, and long-term neurological abnormalities. nih.govnih.gov

Research indicates that these fatty acids can induce oxidative stress in the brain. nih.gov Studies using rat brain preparations have shown that this compound and 3-hydroxypalmitic acid can lead to increased lipid peroxidation and protein oxidative damage. nih.gov They also cause a decrease in reduced glutathione (B108866) (GSH) levels, a key antioxidant. nih.gov

Furthermore, these accumulating metabolites disrupt brain mitochondrial bioenergetics. nih.govau.dkcornell.edu this compound has been shown to reduce mitochondrial membrane potential, NAD(P)H levels, and ATP content in rat cerebral cortex mitochondria. au.dknih.govcornell.edu It also induces mitochondrial swelling and the release of cytochrome c, which can trigger apoptosis. au.dknih.govcornell.edu These effects are mediated, at least in part, by the opening of the mitochondrial permeability transition pore (mPTP). au.dknih.govcornell.edu The disruption of brain energy homeostasis and induction of oxidative damage are considered important pathomechanisms underlying the neurological symptoms in these disorders. nih.govnih.gov

Diagnostic Biomarker Potential

The measurement of 3-hydroxy fatty acids, including this compound, in bodily fluids is a cornerstone of diagnosing LCHAD and MTP deficiencies. These compounds are considered key biomarkers for these disorders. caymanchem.comcaymanchem.com

Newborn screening programs often include tandem mass spectrometry analysis of acylcarnitines in dried blood spots to detect fatty acid oxidation disorders. informnetwork.org Elevated levels of long-chain 3-hydroxyacylcarnitines, such as 3-hydroxypalmitoylcarnitine (C16-OH) and 3-hydroxyoleoylcarnitine (C18:1-OH), are indicative of LCHAD or MTP deficiency. nih.gov

Further diagnostic confirmation can be achieved through the analysis of free 3-hydroxy fatty acids in plasma or serum using methods like gas chromatography-mass spectrometry. caymanchem.com The presence of elevated levels of this compound and other related LCHFAs in the culture media of patient-derived fibroblasts can also be used for diagnosis. caymanchem.com

Advanced Analytical and Methodological Approaches

Sample Preparation and Derivatization Strategies

The analysis of 3-Hydroxytetradecanoic acid from complex samples such as plasma, bacterial cultures, or environmental extracts necessitates meticulous sample preparation to remove interfering substances and enhance analytical sensitivity. researchgate.net A primary step often involves the hydrolysis of samples, particularly when analyzing the total amount of the acid, which may be present in both free and esterified forms (e.g., within lipopolysaccharides). lipidmaps.org Alkaline hydrolysis, for instance using 1 M sodium hydroxide, or acid hydrolysis with agents like 8 M HCl can be employed to release the fatty acid. nih.govunit.no

Following hydrolysis, extraction is performed to isolate the fatty acids. Liquid-liquid extraction using solvents like ethyl acetate (B1210297) or hexane (B92381) is a common approach. lipidmaps.orgnih.gov Alternatively, solid-phase extraction (SPE) using cartridges with a functionalized polystyrene-divinylbenzene polymer can effectively remove the hydrolysis agent (e.g., the base) and concentrate the fatty acids from the sample. unit.no For certain applications, a one-phase liquid extraction with 2-propanol has demonstrated high recovery rates of over 90%. researchgate.net

Due to the low volatility and polar nature of the hydroxyl and carboxyl groups, derivatization is a critical strategy, especially for gas chromatography. This chemical modification converts the analyte into a more volatile and thermally stable derivative. A widely used method is silylation, where reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with a catalyst like trimethylchlorosilane (TMCS) or in a solvent like pyridine, are used to convert the hydroxyl and carboxyl groups into trimethylsilyl (B98337) (TMS) ethers and esters, respectively. lipidmaps.orgnih.gov For determining the absolute configuration (enantiomers) of this compound, specific derivatization to form 3-O-methyl N-(S)-phenylethylamide derivatives can be performed prior to GC-MS analysis. nih.gov For liquid chromatography-mass spectrometry (LC-MS) analysis, specialized derivatization reagents such as 4-amino-1,1-dimethylpiperidin-1-ium iodide hydrochloride (ADMI) have been developed to enhance ionization and provide diagnostic fragment ions that distinguish between 2-hydroxy and 3-hydroxy fatty acids. researchgate.net

| Strategy | Description | Purpose | Source(s) |

| Hydrolysis | Treatment with strong acid (e.g., 8 M HCl) or base (e.g., 1 M NaOH) at elevated temperatures. | To release this compound from its esterified forms (e.g., lipid A), providing the total fatty acid content. | lipidmaps.orgnih.govunit.no |

| Extraction | Liquid-liquid extraction with organic solvents (e.g., ethyl acetate, hexane) or solid-phase extraction (SPE). | To isolate and concentrate the fatty acid from the sample matrix and remove interfering substances. | lipidmaps.orgnih.govunit.no |

| Silylation | Reaction with silylating agents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA). | To increase volatility and thermal stability for GC-MS analysis by converting polar -OH and -COOH groups to TMS derivatives. | lipidmaps.orgnih.gov |

| Chiral Derivatization | Formation of 3-O-methyl N-(S)-phenylethylamide derivatives. | To separate and identify the R and S enantiomers of the fatty acid using GC-MS. | nih.gov |

| LC-MS Derivatization | Use of reagents like 4-amino-1,1-dimethylpiperidin-1-ium iodide hydrochloride (ADMI). | To improve ionization efficiency and allow for structural differentiation in LC-MS analysis. | researchgate.net |

Chromatographic and Mass Spectrometric Techniques

Chromatography coupled with mass spectrometry is the cornerstone for the analysis of this compound, offering unparalleled sensitivity and specificity.

GC-MS is a robust and widely employed technique for the quantitative analysis of this compound, typically after derivatization to its methyl ester or trimethylsilyl derivative. researchgate.net The analysis is often performed on a fused-silica or HP-5MS capillary column. lipidmaps.orgnih.gov A programmed temperature gradient is used to separate the analytes based on their boiling points and interactions with the column's stationary phase. For example, a run might start at 80°C, ramp to 200°C, and then increase more rapidly to a final temperature of 290°C. lipidmaps.org

For quantification, the mass spectrometer is operated in selected ion monitoring (SIM) mode. This involves monitoring specific, characteristic fragment ions of the derivatized this compound, which significantly enhances sensitivity and reduces matrix interference. For the TMS derivative, a characteristic fragment ion at a mass-to-charge ratio (m/z) of 233 is often used for quantification. lipidmaps.org To ensure accuracy, a stable isotope-labeled internal standard, such as deuterated this compound or a 13C-labeled analogue, is added to the sample at the beginning of the preparation process. lipidmaps.orgunit.no This standard co-elutes with the analyte but is distinguished by its mass (e.g., m/z 235 for the labeled standard), allowing for precise correction of any analyte loss during sample preparation and analysis. lipidmaps.org

| Parameter | Example Specification | Purpose | Source(s) |

| Instrument | Agilent 5890 series II system with a mass selective detector. | Separation and detection of the derivatized analyte. | lipidmaps.org |

| Column | HP-5MS capillary column. | Chromatographic separation of fatty acid derivatives. | lipidmaps.org |

| Derivatization | N,O-bis(trimethylsilyl) trifluoroacetamide (B147638) (BSTFA) and trimethylchlorosilane (TMCS). | To increase volatility for GC analysis. | lipidmaps.org |

| Injection Mode | Split/splitless (e.g., 10:1 split ratio). | Introduction of the sample onto the GC column. | nih.gov |

| Temperature Program | Initial 80°C, ramp at 3.8°C/min to 200°C, then at 15°C/min to 290°C. | To achieve optimal separation of different compounds in the sample. | lipidmaps.org |

| Detection Mode | Selected Ion Monitoring (SIM). | To enhance sensitivity and specificity for the target analyte. | lipidmaps.org |

| Quantification Ions | m/z 233 (native analyte), m/z 235 (isotope-labeled internal standard). | For accurate quantification by comparing the relative abundance of the native compound to the internal standard. | lipidmaps.org |

For complex biological matrices like plasma or environmental samples, liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers a powerful alternative to GC-MS, often with simpler sample preparation as derivatization is not always required. unit.noresearchgate.net This technique excels in separating non-volatile and thermally labile compounds directly in their native form.

The method typically employs reversed-phase chromatography using columns like a Kinetex C18 or Hypersil Gold. unit.no An enantioselective gradient UHPLC-MS/MS method has also been developed using a polysaccharide-based chiral column (Chiralpak IA-U) to separate the R and S enantiomers of 3-hydroxy fatty acids. researchgate.net The mobile phase usually consists of a mixture of water and an organic solvent like acetonitrile, with an additive such as formic acid to facilitate ionization. mdpi.com

The mass spectrometer is operated in selected reaction monitoring (SRM) mode, also known as multiple reaction monitoring (MRM). In this mode, a specific precursor ion corresponding to the deprotonated molecule of this compound ([M-H]⁻ at m/z 243.2) is selected in the first mass analyzer. This ion is then fragmented in a collision cell, and a specific product ion (e.g., m/z 59) is monitored by the second mass analyzer. nih.gov This precursor-to-product ion transition is highly specific to the analyte, providing excellent selectivity and sensitivity for quantification even in very complex samples. nih.gov

| Parameter | Example Specification | Purpose | Source(s) |

| Chromatography | Reversed-phase HPLC or UHPLC. | Separation of fatty acids in their native or derivatized form. | nih.govunit.no |

| Column | Kinetex C18, Hypersil Gold, or Chiralpak IA-U (for enantiomers). | Provides the stationary phase for chromatographic separation. | researchgate.netunit.no |

| Ionization Source | Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI). | To generate gas-phase ions from the analyte molecules eluting from the LC. | unit.no |

| Detection Mode | Selected Reaction Monitoring (SRM). | For highly selective and sensitive quantification by monitoring a specific precursor-product ion transition. | nih.gov |

| SRM Transition | Precursor ion: m/z 243.2; Product ion: m/z 59. | This specific mass transition is used to identify and quantify this compound. | nih.gov |

| Internal Standard | 3-Hydroxytridecanoic acid (SRM: 229.2 → 59) or deuterated this compound. | For accurate quantification by correcting for matrix effects and variations in instrument response. | nih.govunit.no |

Gas Chromatography-Mass Spectrometry (GC-MS) in Quantitative Analysis

Spectroscopic Methods for Structural Elucidation

While chromatographic and mass spectrometric methods are primary tools for identification and quantification, spectroscopic techniques provide definitive structural confirmation. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful method for elucidating the complete chemical structure of isolated compounds, including this compound. slu.se Techniques such as ¹H NMR and ¹³C NMR provide detailed information about the chemical environment of each hydrogen and carbon atom, respectively, allowing for the unambiguous placement of the hydroxyl group at the C-3 position.

Other spectroscopic methods like Fourier-transform infrared (FTIR) and Raman spectroscopy can also be used for structural characterization. nih.gov FTIR spectra provide information on the functional groups present in the molecule, such as the characteristic absorptions for the hydroxyl (-OH) group, the carbonyl (C=O) group of the carboxylic acid, and the C-H bonds of the alkyl chain. nih.gov Similarly, Raman spectroscopy can offer complementary vibrational information. nih.gov In many studies, a combination of these spectroscopic methods (NMR, MS) is used to ensure the unequivocal structural characterization of this compound isolated from natural sources. slu.se

Isotopic Tracing for Metabolic Flux Analysis

Isotopic tracing is a sophisticated methodology used to map the flow of atoms through metabolic pathways, a field known as metabolic flux analysis (MFA). nih.govmedchemexpress.com This approach involves introducing a substrate labeled with a stable isotope (e.g., ¹³C) into a biological system. medchemexpress.com While specific MFA studies focusing on the synthesis of this compound are not extensively detailed, the principles are broadly applicable.

For instance, cells or bacteria could be cultured with a ¹³C-labeled precursor, such as [U-¹³C]-glucose or a ¹³C-labeled fatty acid. nih.govfrontiersin.org As the organism metabolizes the labeled substrate, the ¹³C atoms are incorporated into various intermediates and final products, including this compound. By analyzing the mass isotopologue distribution (the pattern of molecules with different numbers of ¹³C atoms) of this compound and its precursors using MS or NMR, researchers can deduce the active metabolic pathways and quantify the rate (flux) of its synthesis. nih.govnorthwestern.edu This technique is invaluable for understanding how metabolic networks operate and respond to different conditions. The use of stable isotope-labeled versions of this compound as internal standards in quantitative analysis is a direct application of isotopic methods, though distinct from full metabolic flux analysis. lipidmaps.orgunit.no

In Vitro and In Vivo Bioassay Systems

To determine the biological activity of this compound, various bioassay systems are employed. Bioassay-guided isolation is a common strategy where crude extracts are fractionated, and each fraction is tested for a specific biological activity. slu.se This approach led to the identification of (R)-3-hydroxytetradecanoic acid from Lactobacillus plantarum as an antifungal agent. nih.govslu.se The antifungal activity is often quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that completely inhibits the growth or spore germination of a target microorganism, such as the mold Aspergillus fumigatus. nih.govslu.se

In addition to antimicrobial assays, in vitro cell-based assays are used to screen for other biological activities. For example, this compound has been evaluated for endocrine-disrupting potential using reporter gene assays. These assays measure the ability of a compound to interact with specific nuclear receptors, such as the estrogen receptor (ERα), and induce or inhibit the expression of a reporter gene. mdpi.com Such studies have identified this compound as having antagonistic activity against the estrogen receptor. mdpi.com

In vivo studies have also been conducted, primarily using this compound as a chemical marker for the presence of endotoxins from Gram-negative bacteria. In these experiments, animal models, such as rats, are administered an endotoxin (B1171834) (lipopolysaccharide), and the levels of its constituent fatty acids, including this compound, are measured in serum and various tissues to study the distribution and clearance of the endotoxin. researchgate.net

Synthetic Chemistry and Analog Development

Chemoenzymatic Synthetic Pathways

Chemoenzymatic methods, which combine chemical reactions with biological catalysis, offer efficient and selective routes to 3-hydroxytetradecanoic acid. A notable approach involves the use of lipases for the optical resolution of a racemic mixture of this compound. capes.gov.br This enzymatic process allows for the separation of the (S)- and (R)-enantiomers, which is crucial as they can exhibit different biological activities. capes.gov.br

Another chemoenzymatic strategy begins with the enantiocontrolled synthesis of (S)-3-hydroxytetradecanoic acid, a key intermediate for the anti-tumor agent ONO-4007. This pathway utilizes the double homologation of (S)-epichlorohydrin, where the termini are differentiated. Fermenting baker's yeast has also been employed for the asymmetric reduction of β-keto acids to produce chiral 3-hydroxy acids. acs.org

The synthesis of unnatural analogs of Lipid A containing the (S)-isomer of this compound has been achieved through a process that starts with the enzymatic preparation of (S)-3-hydroxytetradecanoic acid from its racemate. capes.gov.br This involves lipase-catalyzed optical resolution followed by fractional recrystallization. capes.gov.br

Enantioselective Synthesis of Isomers

Enantioselective synthesis is critical for obtaining specific stereoisomers of this compound and its derivatives. One prominent method is the Sharpless asymmetric dihydroxylation, which has been successfully used to produce the (R)-stereochemistry in 3-hydroxy fatty acids. researchgate.net

For the synthesis of the four possible stereoisomers of 3-hydroxy-4-methyltetradecanoic acid, a constituent of antifungal cyclodepsipeptides, a key strategy involves Sharpless epoxidation followed by an epoxide-ring opening reaction with trimethylaluminum. nih.gov This approach allowed for the determination of the absolute configuration of the natural product's β-oxyacid component as (3S,4R). nih.gov

Organocatalysis represents another powerful tool for the enantioselective synthesis of 3-hydroxy fatty acids. researchgate.net A general methodology has been developed that uses an enantioselective organocatalytic synthesis of terminal epoxides from long-chain aldehydes as the key step. researchgate.net Subsequent ring-opening with vinylmagnesium bromide, ozonolysis, and oxidation yield the target 3-hydroxy fatty acids with high enantiomeric purity. researchgate.net

Other approaches to enantioselective synthesis include:

The reduction of β-keto esters, where the choice of reducing agent can determine the chirality of the product. nih.gov

An aldol-type reaction of iodoacetic acid with carbonyl compounds promoted by samarium iodide. nih.gov

The Reformatsky reaction for the synthesis of medium-chain β-hydroxy esters. nih.gov

γ-alkylation of doubly deprotonated ethyl acetoacetate (B1235776) followed by reduction and hydrolysis. nih.gov

Opening of chiral long-chain terminal epoxides with trimethylsilyl (B98337) cyanide (Me3SiCN) in the presence of tetrabutylammonium (B224687) fluoride (B91410) (TBAF). nih.gov

A scalable enantioselective synthesis of (S)-3-hydroxytetradecanoic acid has been developed, highlighting the industrial viability of these methods. researchgate.net

Design and Functional Evaluation of Structural Analogues

The design and synthesis of structural analogues of this compound are often aimed at modulating the biological activity of molecules in which it is a component, such as Lipid A.

Unnatural analogues of Lipid A and its biosynthetic precursor, Precursor Ia (also known as Lipid IVA), have been synthesized containing (S)-3-hydroxytetradecanoyl moieties instead of the natural (R)-isomers. capes.gov.br Functional evaluation of these analogues revealed that the (S)-acyl analogue of Lipid A exhibited slightly stronger Interleukin-6 (IL-6) inducing activity than the natural Lipid A. capes.gov.br Furthermore, the (S)-acyl analogue of the biosynthetic precursor was significantly more active than the natural precursor in inhibiting the induction of IL-6 by lipopolysaccharide (LPS). capes.gov.br

The synthesis of an analogue of a biosynthetic precursor of Lipid A containing four (S)-3-hydroxytetradecanoic acids has also been reported, utilizing an improved synthetic route. capes.gov.br The development of these analogues is crucial for understanding the structure-activity relationships of Lipid A and for creating new immunomodulatory agents.

The synthesis of deuterated analogues of 3-hydroxy fatty acids is also of interest, as the replacement of a hydrogen atom with deuterium (B1214612) can alter the metabolic stability of the compound, making them useful tools in biological studies and as internal standards in mass spectrometry. mdpi.com

Table of Synthetic Methods for this compound and its Analogs

Table of Functionally Evaluated this compound Analogues

Table of Chemical Compounds

Future Directions and Research Perspectives

Elucidation of Novel Biological Activities

While 3-Hydroxytetradecanoic acid is well-established as a crucial component of lipopolysaccharide (LPS) in Gram-negative bacteria, its full spectrum of biological activities is likely yet to be completely understood. nih.goviupac.org Future research will aim to identify and characterize new roles for this molecule beyond its structural function in the bacterial outer membrane.

Studies have already hinted at its potential to influence host-pathogen interactions and modulate immune responses. For instance, some 3-hydroxy fatty acids have been shown to affect signal transduction in human cells and may act as chemotactic agents. ufs.ac.za Further research could explore the specific interactions of this compound with various host cell receptors and signaling pathways. This could reveal novel mechanisms by which bacteria communicate with and manipulate their hosts. The (S)-enantiomer, in particular, has been noted for its distinct biological activities, including the modulation of inflammatory responses through Toll-like receptor 6, suggesting a potential role in immune system mechanisms. smolecule.com

Therapeutic and Biotechnological Applications

The unique association of this compound with Gram-negative bacteria makes it a compelling target for therapeutic and biotechnological applications. Its presence can be used as a chemical marker for detecting endotoxins, which are a major cause of sepsis.

Therapeutic Potential:

Antibacterial Drug Development: The enzymes involved in the biosynthesis of this compound, such as LpxA and LpxD, are essential for the viability of many Gram-negative bacteria. oup.comnih.gov Developing inhibitors that specifically target these enzymes could lead to a new class of antibiotics.

Modulation of Inflammation: Given its role in the inflammatory response, derivatives or mimics of this compound could be designed to either suppress or enhance immune reactions as needed in various clinical contexts. researchgate.net For example, it has been used in the synthesis of pseudomycin side-chain analogs and in the preparation of liposomes. pharmaffiliates.com

Biotechnological Applications:

Endotoxin (B1171834) Detection: Highly sensitive methods, such as high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS), have been developed to quantify this compound as a reliable marker for endotoxin contamination in various settings, including occupational health and environmental monitoring. nih.govbiomedres.usresearchgate.netbiomedres.us A new quantitative method using fluorescence labeling of this compound has been developed for detecting minute amounts of endotoxin. nih.gov

Industrial Precursor: this compound serves as a precursor for the synthesis of other bioactive compounds, including antibiotics and potential anticancer drugs. medchemexpress.com Its use in the production of soaps, detergents, and other surfactants is also an area of industrial interest. medchemexpress.com

Advanced Omics Integration for Systems-Level Understanding

The integration of advanced "omics" technologies, such as lipidomics, proteomics, and metabolomics, will be instrumental in gaining a holistic understanding of this compound's role in biological systems.

Lipidomics: Comprehensive lipid profiling can elucidate the diversity of lipid A structures containing this compound across different bacterial species and strains. nih.gov This can provide insights into how bacteria modify their lipid A to adapt to different environments and evade the host immune system. An integrated omics analysis is crucial for understanding the complex biology of eicosanoids, which are signaling molecules made from fatty acids. plos.org

Proteomics and Metabolomics: These approaches can identify the proteins and metabolites that are affected by the presence or absence of this compound. This can help to map the downstream signaling pathways and metabolic networks that are influenced by this fatty acid. For example, investigating the fatty acid composition of lipid A in different strains of bacteria like Acinetobacter baumannii can reveal mechanisms of antibiotic resistance. researchgate.net

By combining these powerful technologies, researchers can build comprehensive models of how this compound contributes to bacterial physiology and pathogenesis, ultimately paving the way for innovative therapeutic and biotechnological strategies.

Q & A

Basic Research Questions

Q. What is the role of 3-hydroxytetradecanoic acid (3-HTA) in bacterial lipid A structure, and what experimental methods are used to analyze its incorporation?

- Answer : 3-HTA is a key component of lipid A in Gram-negative bacteria, contributing to membrane stability and endotoxin activity. To analyze its incorporation:

- Lipid A isolation : Extract LPS via hot phenol-water extraction, followed by mild acid hydrolysis to isolate lipid A .

- Fatty acid profiling : Use gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) to quantify 3-HTA. Deuterated 3-HTA standards can improve accuracy .

- Structural validation : Nuclear magnetic resonance (NMR) spectroscopy confirms acyl chain positions and phosphorylation patterns .

Q. How can researchers distinguish enantiomers of 3-HTA (D- vs. L-forms) in biological samples?

- Answer : Enantiomeric separation is critical for studying stereospecific biological roles. Methods include:

- Chiral chromatography : Use columns with chiral stationary phases (e.g., cyclodextrin derivatives) paired with LC-MS .

- Enzymatic assays : Specific dehydrogenases or acyltransferases may preferentially bind one enantiomer, enabling functional discrimination .

Q. What are the best practices for handling and storing 3-HTA to ensure experimental reproducibility?

- Answer :

- Storage : Store at -20°C in sealed, argon-flushed vials to prevent oxidation. Desiccate to avoid hydrolysis .

- Solubility : Dissolve in ethanol, methanol, or chloroform (≥98% purity) for biological assays. Avoid aqueous buffers unless emulsified with carriers like BSA .

- Stability testing : Regularly validate purity via thin-layer chromatography (TLC) or GC to detect degradation .

Advanced Research Questions

Q. How do inconsistencies in 3-HTA profiles across Helicobacter species impact the interpretation of lipid A immunogenicity?

- Answer : Discrepancies in 3-HTA chain length (e.g., H. bilis vs. H. pylori) correlate with variations in Toll-like receptor 4 (TLR4) activation. To resolve contradictions:

- Comparative lipidomics : Perform side-by-side LC-MS/MS analysis of lipid A from different species, focusing on acylation patterns and phosphorylation .

- Immune assays : Use HEK-Blue™ TLR4 reporter cells to quantify NF-κB activation, paired with structural data to identify immunomodulatory motifs .

Q. What experimental strategies can address contradictions in 3-HTA’s role in chronic bacterial infections versus acute inflammation?

- Answer :

- In vitro models : Differentiate macrophage responses to 3-HTA-containing LPS using time-course transcriptomics (e.g., RNA-seq) to map pro-inflammatory (IL-6, TNF-α) vs. immunosuppressive (IL-10) pathways .

- Mutagenesis studies : Generate bacterial mutants lacking 3-HTA biosynthetic genes (e.g., lpxD) and compare colonization efficiency in animal models .

Q. How do phosphorylation and acylation patterns of 3-HTA in lipid A influence LPS biological activity, and what methods resolve structural ambiguities?

- Answer : Phosphorylation reduces TLR4 activation, while acylation enhances membrane anchoring. Methodological approaches include:

- MALDI-TOF/MS : Resolve phosphorylation states via negative-ion mode analysis .

- Molecular dynamics simulations : Model lipid A-3-HTA interactions with TLR4/MD-2 complexes to predict binding affinities .

Q. Why do some studies report no correlation between 3-HTA abundance and LPS bioactivity, and how can experimental design mitigate this?

- Answer : Co-existing LPS components (e.g., Kdo sugars) or host factors (e.g., soluble CD14) may mask 3-HTA’s effects. Mitigation strategies:

- Purification rigor : Use double-gradient ultracentrifugation to isolate homogeneous LPS fractions .

- Multi-omics integration : Pair lipidomics with proteomics to identify host proteins that modify 3-HTA recognition .

Methodological Reference Tables

Key Research Gaps

- Structural dynamics : How do 3-HTA conformations in lipid A alter membrane fluidity under stress (e.g., pH shifts in H. pylori gastric colonization)?

- Host-pathogen co-evolution : Do polymorphisms in host lipid A receptors (e.g., TLR4) drive bacterial selection for specific 3-HTA variants?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.